molecular formula C13H18N4O2 B11476239 2-[1-(3,5-dimethoxybenzyl)-1H-1,2,3-triazol-4-yl]ethanamine

2-[1-(3,5-dimethoxybenzyl)-1H-1,2,3-triazol-4-yl]ethanamine

Cat. No.: B11476239
M. Wt: 262.31 g/mol
InChI Key: SBXOPIJRYAXVQT-UHFFFAOYSA-N
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Description

2-[1-(3,5-dimethoxybenzyl)-1H-1,2,3-triazol-4-yl]ethanamine is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a benzyl group substituted with two methoxy groups at the 3 and 5 positions, and an ethanamine chain attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-[1-(3,5-dimethoxybenzyl)-1H-1,2,3-triazol-4-yl]ethanamine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazole Ring:

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the triazole intermediate.

    Methoxylation: The methoxy groups can be introduced via methylation reactions using methanol and a suitable catalyst.

    Attachment of the Ethanamine Chain: The ethanamine chain can be attached through a reductive amination reaction, where an aldehyde or ketone precursor reacts with an amine in the presence of a reducing agent.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-[1-(3,5-dimethoxybenzyl)-1H-1,2,3-triazol-4-yl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace existing functional groups.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

2-[1-(3,5-dimethoxybenzyl)-1H-1,2,3-triazol-4-yl]ethanamine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in biochemical studies to investigate enzyme interactions and receptor binding, due to its ability to mimic natural substrates.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial, antifungal, or anticancer agent, due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials, such as polymers and coatings, where its unique chemical properties can enhance performance characteristics.

Mechanism of Action

The mechanism of action of 2-[1-(3,5-dimethoxybenzyl)-1H-1,2,3-triazol-4-yl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the benzyl and ethanamine groups can interact with hydrophobic and hydrophilic regions of the target molecules. These interactions can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

2-[1-(3,5-dimethoxybenzyl)-1H-1,2,3-triazol-4-yl]ethanamine can be compared with other triazole derivatives, such as:

    1,2,3-Triazole: A simple triazole compound without additional substituents, used as a basic building block in organic synthesis.

    3,5-Dimethoxybenzyl Alcohol: A benzyl alcohol derivative with similar methoxy substitutions, used in the synthesis of various organic compounds.

    Ethanamine: A simple amine compound used as a precursor in the synthesis of more complex molecules.

The uniqueness of this compound lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C13H18N4O2

Molecular Weight

262.31 g/mol

IUPAC Name

2-[1-[(3,5-dimethoxyphenyl)methyl]triazol-4-yl]ethanamine

InChI

InChI=1S/C13H18N4O2/c1-18-12-5-10(6-13(7-12)19-2)8-17-9-11(3-4-14)15-16-17/h5-7,9H,3-4,8,14H2,1-2H3

InChI Key

SBXOPIJRYAXVQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CN2C=C(N=N2)CCN)OC

Origin of Product

United States

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